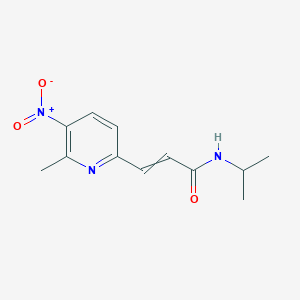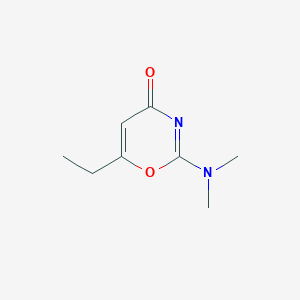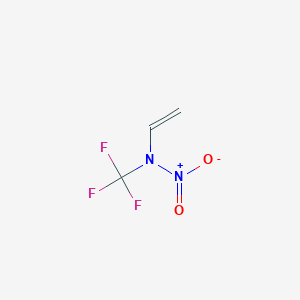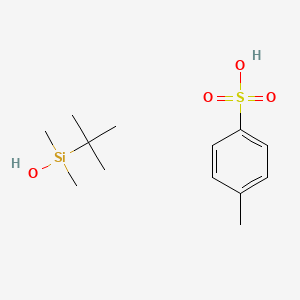
Tert-butyl-hydroxy-dimethylsilane;4-methylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl-hydroxy-dimethylsilane;4-methylbenzenesulfonic acid is a compound that combines the properties of both tert-butyl-hydroxy-dimethylsilane and 4-methylbenzenesulfonic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl-hydroxy-dimethylsilane;4-methylbenzenesulfonic acid typically involves the reaction of tert-butyl-hydroxy-dimethylsilane with 4-methylbenzenesulfonic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a catalyst like pyridine to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl-hydroxy-dimethylsilane;4-methylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Tert-butyl-hydroxy-dimethylsilane;4-methylbenzenesulfonic acid has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl-hydroxy-dimethylsilane;4-methylbenzenesulfonic acid involves its ability to act as a protecting group, preventing unwanted reactions at specific sites in a molecule. The compound interacts with molecular targets through covalent bonding, forming stable intermediates that can be selectively deprotected under mild conditions .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl-dimethylsilyl chloride: Used as a protecting group for alcohols.
4-methylbenzenesulfonyl chloride: Employed in the synthesis of sulfonamides.
Tert-butyl-dimethylsilyl ether: Commonly used in organic synthesis for protecting hydroxyl groups.
Uniqueness
Tert-butyl-hydroxy-dimethylsilane;4-methylbenzenesulfonic acid is unique due to its dual functionality, combining the properties of both tert-butyl-hydroxy-dimethylsilane and 4-methylbenzenesulfonic acid. This dual functionality allows for versatile applications in various fields, making it a valuable compound in both research and industry.
Properties
CAS No. |
89902-45-4 |
|---|---|
Molecular Formula |
C13H24O4SSi |
Molecular Weight |
304.48 g/mol |
IUPAC Name |
tert-butyl-hydroxy-dimethylsilane;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C6H16OSi/c1-6-2-4-7(5-3-6)11(8,9)10;1-6(2,3)8(4,5)7/h2-5H,1H3,(H,8,9,10);7H,1-5H3 |
InChI Key |
TUJWDUORIVAMNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)[Si](C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-({5-Cyano-6-[(4-nitrophenyl)sulfanyl]pyridin-3-yl}methyl)pyridin-1-ium](/img/structure/B14395366.png)
![4-[2-(4-Nitrocyclohexyl)propan-2-yl]cyclohexan-1-one](/img/structure/B14395373.png)
![1-[Bis(trimethylsilyl)phosphanyl]-2-chloro-3-(trimethylsilyl)triphosphirane](/img/structure/B14395393.png)
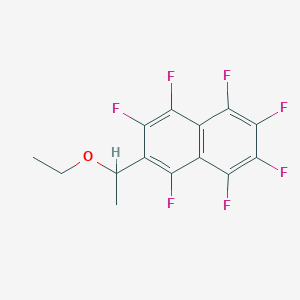
![1,4,5,7-Tetraphenylfuro[3,4-d]pyridazine](/img/structure/B14395398.png)

![N,N-Dibutyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14395404.png)
![N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(2-phenoxyethyl)glycine](/img/structure/B14395415.png)

